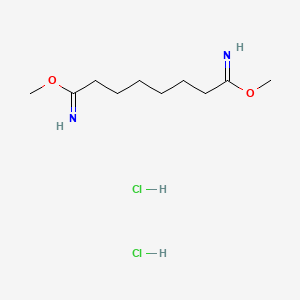

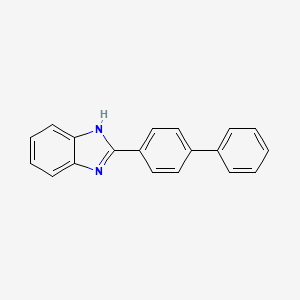

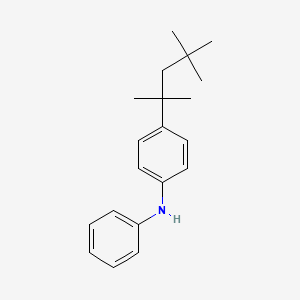

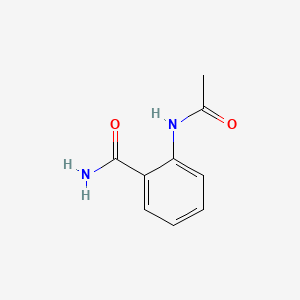

2-(4-phenylphenyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MMV665891 ist eine Verbindung aus der Medicines for Malaria Venture (MMV) Box, einer Sammlung chemischer Verbindungen mit potenzieller antimalarieller Aktivität. Diese Verbindung hat vielversprechende Ergebnisse bei der Hemmung des Wachstums verschiedener Parasiten gezeigt, darunter Babesia divergens, ein blutübertragbarer Parasit von veterinärmedizinischer und zoonotischer Bedeutung .

Herstellungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für MMV665891 sind im öffentlichen Bereich nicht leicht zugänglich. Der allgemeine Ansatz zur Synthese solcher Verbindungen beinhaltet typischerweise eine mehrstufige organische Synthese, einschließlich der Bildung wichtiger Zwischenprodukte und der abschließenden Kupplungsreaktionen. Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser synthetischen Wege beinhalten, um eine hohe Ausbeute und Reinheit sowie die Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

MMV665891 kann, wie viele andere organische Verbindungen, verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Addition: Diese Reaktion beinhaltet die Addition von Atomen oder Atomgruppen an eine Doppel- oder Dreifachbindung. Häufige Reagenzien sind Wasserstoff und Halogene.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

MMV665891 wurde hauptsächlich auf seine potenzielle antimalarielle Aktivität untersucht. Es hat signifikante Hemmwirkungen gegen das in-vitro-Wachstum von Babesia divergens gezeigt, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antimalariamittel macht

Wirkmechanismus

Der genaue Wirkmechanismus von MMV665891 ist nicht vollständig geklärt. Es wird vermutet, dass es die Stoffwechselprozesse der Parasiten stört, was zu ihrer Hemmung und schließlich zum Tod führt. Die beteiligten molekularen Ziele und Signalwege werden noch untersucht, aber es ist wahrscheinlich, dass MMV665891 wichtige Enzyme und Proteine beeinflusst, die für das Überleben der Parasiten unerlässlich sind.

Wirkmechanismus

The exact mechanism of action of MMV665891 is not fully understood. it is believed to interfere with the metabolic processes of the parasites, leading to their inhibition and eventual death. The molecular targets and pathways involved are still under investigation, but it is likely that MMV665891 affects key enzymes and proteins essential for the survival of the parasites.

Vergleich Mit ähnlichen Verbindungen

MMV665891 kann mit anderen Verbindungen aus der MMV Box verglichen werden, wie z. B. MMV006913 und MMV019124, die ebenfalls starke Hemmwirkungen gegen Babesia divergens gezeigt haben . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und zeigen ähnliche Wirkmechanismen. MMV665891 kann einzigartige Eigenschaften besitzen, die es gegen bestimmte Parasiten effektiver oder selektiver machen.

Ähnliche Verbindungen umfassen:

- MMV006913

- MMV019124

- Atovaquon

- Diminazenacetat

- Imidocarbdipropionat

Diese Verbindungen wurden auf ihre antimalariellen und antiparasitären Aktivitäten untersucht und liefern eine Grundlage für den Vergleich mit MMV665891.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHCMSUQDTMSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180298 |

Source

|

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-77-8 |

Source

|

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)